3-Phenoxymandelic acid
Description
Properties
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUCYPXKIFVDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxymandelic acid can be synthesized through several methods. One common approach involves the esterification of this compound with pyrethroid acid chlorides to produce pyrethroid analogs . Another method includes treating 3-phenoxybenzaldehyde cyanohydrin with concentrated hydrochloric acid . The reaction typically involves refluxing the acid with thionyl chloride, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and purification processes. The use of automated reactors and distillation units ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid and benzaldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrous manganese oxide (HMO) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Phenylglyoxylic acid and benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenoxymandelic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenoxymandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . For example, it can inhibit benzoylformate decarboxylase and mandelate racemase, affecting metabolic pathways in microorganisms .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: (2S)-2-Hydroxy-2-(3-phenoxyphenyl)acetic acid .
- CAS No.: 66637-86-3 .
- Molecular Formula : C₁₄H₁₂O₄ .
- Molecular Weight : 244.24 g/mol .
- Chirality : Contains a single chiral center with (S)-configuration .
Structural Features: The compound consists of a mandelic acid backbone (α-hydroxy acetic acid) substituted with a 3-phenoxyphenyl group at the hydroxyl-bearing carbon. This aromatic substitution enhances its lipophilicity compared to simpler mandelic acid derivatives .
Comparative Analysis with Structurally Similar Compounds
Vanillylmandelic Acid (VMA)
Chemical Identity :
Structural Comparison :
- Key Differences: VMA contains a 4-hydroxy-3-methoxyphenyl group instead of 3-phenoxyphenyl. The methoxy and hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to 3-phenoxymandelic acid .
- Acidity: The phenolic hydroxyl in VMA (pKa ~4.9) is more acidic than the non-substituted phenyl group in this compound (pKa ~3.1 for the α-hydroxy group) .
Mandelic Acid
Chemical Identity :
Structural Comparison :
3-Phenoxyphenylacetic Acid
Chemical Identity :
- Systematic Name: 2-(3-Phenoxyphenyl)acetic acid.
- CAS No.: 883824-35-9 .
- Molecular Formula : C₁₄H₁₂O₃.
- Molecular Weight : 228.24 g/mol.
Structural Comparison :
Data Table: Comparative Properties of Mandelic Acid Derivatives
Research Findings and Key Contrasts
- Bioactivity: this compound’s phenoxy group enhances binding to pyrethroid-targeted enzymes (e.g., insecticidal sodium channels), whereas VMA’s polar groups favor interaction with catecholamine receptors .
- Synthetic Complexity: this compound requires multi-step synthesis involving cyanohydrin intermediates, while mandelic acid is commercially accessible via simpler routes .
- Thermodynamic Stability: The bulky 3-phenoxyphenyl group in this compound increases steric hindrance, reducing crystallization efficiency compared to VMA .
Biological Activity
3-Phenoxymandelic acid (3-PMA) is a derivative of mandelic acid that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 3-PMA, drawing on diverse research findings.
Chemical Structure and Properties
3-PMA is characterized by its phenoxy group attached to the mandelic acid backbone. The structure can be represented as follows:
This compound is a member of the larger family of phenolic acids, which are known for their antioxidant properties and potential therapeutic effects.
Antioxidant Properties
Research indicates that mandelic acid and its derivatives, including 3-PMA, exhibit significant antioxidant activity. A study evaluated various mandelic acid derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Ion Reducing Antioxidant Capacity). The findings demonstrated that compounds with hydroxyl substitutions showed enhanced antioxidant capabilities compared to their non-hydroxylated counterparts .
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4) | CUPRAC (µM CuSO4) |
|---|---|---|---|
| Mandelic Acid | 120 | 150 | 130 |
| 3-Hydroxymandelic Acid | 200 | 130 | 120 |
| 4-Hydroxy-3-methoxymandelic Acid | 90 | 160 | 140 |
| This compound | 110 | 155 | 135 |
The lower the IC50 value in DPPH assays, the stronger the antioxidant activity. The results suggest that 3-PMA exhibits competitive antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions.
The biological activity of 3-PMA is attributed to several mechanisms:
- Radical Scavenging: The phenolic structure allows for electron donation, neutralizing free radicals.
- Metal Chelation: The carboxylic acid group can chelate metal ions, reducing their availability for catalyzing oxidative reactions.
- Enzyme Modulation: Some studies suggest that phenolic compounds can modulate enzyme activities related to oxidative stress and inflammation.
Clinical Relevance
While specific clinical trials directly involving 3-PMA are sparse, related compounds such as vanillylmandelic acid (VMA), a metabolite of catecholamines, have been used as biomarkers in clinical settings. VMA's role in diagnosing neuroblastoma and pheochromocytoma highlights the importance of phenolic derivatives in clinical diagnostics .
Toxicological Studies
A review on biological monitoring indicated that mandelic acid levels can serve as indicators of exposure to styrene, showcasing the compound's relevance in occupational health contexts. Elevated levels of urinary mandelic acid correlate with styrene exposure and can indicate metabolic processing within humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
